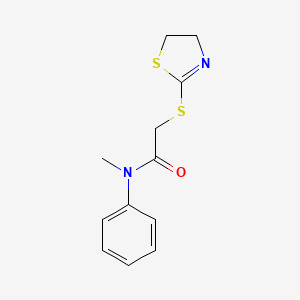

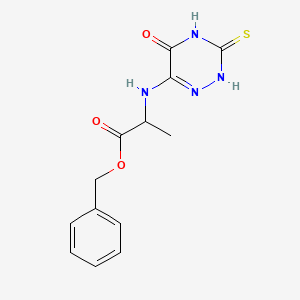

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

Thiazoles can be synthesized by the reaction of alpha-halo ketones with thioamides . For example, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .作用機序

Target of Action

The primary target of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide is the p53 protein , a tumor suppressor that plays a crucial role in preventing cancer formation . The compound reportedly has p53-mutant-specific activity .

Mode of Action

The compound interacts with its target, the p53 protein, by reactivating apoptosis, a process of programmed cell death that is often impaired in cancer cells . This interaction results in slower growth and repression of tumor formation .

Biochemical Pathways

The compound affects the p53 pathway, which is involved in cell cycle regulation, DNA repair, and apoptosis . By reactivating apoptosis, the compound can potentially halt the proliferation of cancer cells and promote their destruction .

Result of Action

The result of the compound’s action is the slowed growth of cancer cells and the repression of tumor formation . This is achieved through the reactivation of apoptosis in cells with mutated p53, leading to the potential destruction of these cancerous cells .

実験室実験の利点と制限

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a range of conditions. However, this compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, the effects of this compound can be influenced by a range of factors, including the species being studied and the dose of this compound administered.

将来の方向性

There are a number of future directions for research on 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide. One area of interest is in the development of new methods for synthesizing this compound, with the aim of increasing yield and purity. Another area of interest is in studying the long-term effects of this compound on animals, including its effects on growth and reproduction. Finally, there is potential for the use of this compound in the development of new insecticides and feeding stimulants for use in aquaculture.

合成法

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide can be synthesized through a number of methods, including the reaction of N-methyl-N-phenylacetamide with thiosemicarbazide, followed by cyclization with phosphorous oxychloride. Another method involves the reaction of N-methyl-N-phenylacetamide with thiosemicarbazide, followed by cyclization with paraformaldehyde in the presence of sulfuric acid. Both methods have been successful in producing this compound, with the latter method resulting in a higher yield.

科学的研究の応用

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide has been found to have a number of potential scientific research applications. One area of interest is in the field of aquaculture, where this compound has been shown to be an effective feeding stimulant for fish and shrimp. This compound has also been found to have potential as an insect attractant, with studies showing that it can increase the attractiveness of traps for a number of insect species.

生化学分析

Biochemical Properties

The thiazole ring in 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide is known to interact with various enzymes, proteins, and other biomolecules. Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific thiazole derivative and its functional groups.

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism . The exact effects would depend on the specific cells and the concentration of the compound.

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS2/c1-14(10-5-3-2-4-6-10)11(15)9-17-12-13-7-8-16-12/h2-6H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJCTAIHHZHORW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=NCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)

![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)

![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)

![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4891698.png)

![1-(2-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891727.png)

![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)